6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one CAS number
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one CAS number
An In-depth Technical Guide to 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
CAS Number: 1416714-45-8
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While detailed public data on this specific molecule is limited, this document synthesizes information on its core structure, plausible synthetic routes, and potential biological activities by examining closely related analogs. This guide is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge to stimulate further investigation into this promising scaffold.
Introduction: The Benzimidazolone Core in Drug Discovery
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its bicyclic system, composed of fused benzene and imidazole rings, mimics the structure of naturally occurring purines, allowing it to interact with a wide range of biological targets. The benzimidazolone derivative, featuring a carbonyl group at the 2-position, further enhances the molecule's ability to form hydrogen bonds and engage in specific interactions with enzymes and receptors.
The introduction of a cyclopropyl group at the N1 position and a bromine atom at the 6-position of the benzimidazolone core, as seen in 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one, is anticipated to modulate its physicochemical properties and biological activity. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the bromine atom can serve as a handle for further chemical modification or contribute to specific interactions within a binding pocket.[2] This unique combination of substituents makes this compound a compelling subject for further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is presented in the table below. These properties are crucial for its handling, formulation, and biological disposition.
| Property | Value | Source |
| CAS Number | 1416714-45-8 | Internal Database |
| Molecular Formula | C₁₀H₉BrN₂O | Internal Database |
| Molecular Weight | 253.10 g/mol | Internal Database |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | Inferred |
| Melting Point | >200 °C (predicted) | Inferred |
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: N-Cyclopropylation of 4-Bromo-2-nitroaniline
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To a solution of 4-bromo-2-nitroaniline in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.
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Add cyclopropyl bromide dropwise at room temperature.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-cyclopropyl-4-bromo-2-nitroaniline.
Causality: This step introduces the cyclopropyl group onto the aniline nitrogen. The use of a base is essential to deprotonate the amine, making it a more potent nucleophile to attack the cyclopropyl bromide.
Step 2: Reduction of the Nitro Group
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Dissolve the N-cyclopropyl-4-bromo-2-nitroaniline from the previous step in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent. Common methods include using tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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If using SnCl₂, basify the reaction mixture with a sodium bicarbonate solution and extract the product. If using catalytic hydrogenation, filter off the catalyst.
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Concentrate the organic layer to obtain the crude 4-Bromo-N¹-cyclopropylbenzene-1,2-diamine, which can often be used in the next step without further purification.
Causality: The reduction of the nitro group to an amine is a critical step to furnish the required o-phenylenediamine precursor for the subsequent cyclization.
Step 3: Cyclization to form the Benzimidazolone Ring
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Dissolve the crude 4-Bromo-N¹-cyclopropylbenzene-1,2-diamine in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane.
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Add a carbonylating agent. Triphosgene or 1,1'-carbonyldiimidazole (CDI) are commonly used for this transformation.[5] If using triphosgene, a non-nucleophilic base like triethylamine should be added to neutralize the HCl byproduct.
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Stir the reaction at room temperature. The reaction is typically complete within a few hours.
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Upon completion, the product may precipitate out of the solution or can be isolated by removing the solvent and purifying the residue by recrystallization or column chromatography.
Causality: This final step involves the formation of the five-membered imidazole ring fused to the benzene ring. The carbonylating agent reacts with the two adjacent amino groups to form the cyclic urea structure of the benzimidazolone.
Potential Biological Activities and Therapeutic Targets
The benzimidazolone scaffold is associated with a wide array of biological activities. The specific substitutions on 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one suggest several potential areas of therapeutic interest.
Anticancer Activity
Many benzimidazolone derivatives have demonstrated potent anticancer properties.[6] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as various kinases. The structural features of 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one make it a candidate for evaluation as an inhibitor of protein kinases.
Antimicrobial and Antiviral Activity
Benzimidazoles are well-known for their antimicrobial and antiviral activities.[7] For instance, certain derivatives have shown efficacy against various bacterial and fungal strains. The presence of the bromine atom could enhance the antimicrobial properties of the molecule.
Anti-inflammatory Activity
Several benzimidazole derivatives exhibit significant anti-inflammatory effects.[2] These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX). The anti-inflammatory potential of 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one warrants investigation.
The logical relationship for exploring the biological activity of this compound is illustrated in the following diagram:
Caption: Logical framework for investigating the biological potential of the target compound.
Future Directions and Conclusion
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. The synthetic route proposed in this guide provides a solid foundation for its preparation and subsequent investigation. The structural alerts derived from its benzimidazolone core and specific substituents strongly suggest that this compound is a valuable candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays.
Further research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure. Subsequently, a systematic biological evaluation against a panel of relevant targets is recommended. The insights gained from such studies will be invaluable in elucidating the therapeutic potential of this intriguing molecule and the broader class of substituted benzimidazolones.
References
-
EnPress Journals. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. EnPress Journals. Retrieved from [Link]
-
MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Retrieved from [Link]
-
PubMed. (2015). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. PubMed. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Retrieved from [Link]
-
Conference on Nonlinear Systems Biology and Dynamics (CNSD). (n.d.). 6-Bromo-1-methyl-1H-benzoimidazol-2(3H)-one. CNSD. Retrieved from [Link]
-
Applied Chemical Engineering. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one. MySkinRecipes. Retrieved from [Link]
-
PubMed Central. (2015). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
PubMed Central. (2022). Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. Molecules. Retrieved from [Link]
-
ResearchGate. (2021). A Panoramic Review of Benzimidazole Derivatives and Their Potential Biological Activity. ResearchGate. Retrieved from [https://www.researchgate.net/publication/356984880_A_Panoramic_Review_of_Benzimidazole_Derivatives_and_Their_Potential_Biological_Activity]([Link] vatives_and_Their_Potential_Biological_Activity)
-
PubMed Central. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules. Retrieved from [Link]
-
ResearchGate. (2010). Benzimidazoles: A New Profile of Biological Activities. ResearchGate. Retrieved from [Link]
-
PubMed Central. (2020). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. Retrieved from [Link]
-
Technion. (2022). An Overview on Biological Activity of Benzimidazole Derivatives. Technion. Retrieved from [Link]
-
PubMed. (2025). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. Retrieved from [Link]
-
PubMed Central. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation [systems.enpress-publisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source [organic-chemistry.org]
- 6. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

